molecular formula C24H28N4O5S3 B2814596 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865176-37-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2814596
CAS No.: 865176-37-0
M. Wt: 548.69
InChI Key: IHLSWYMQFALXIS-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex sulfonamide derivative featuring a benzothiazole core fused with a sulfamoyl group and an allyl substituent. The Z-configuration of the imine group (C=N) in the benzothiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and biological interactions.

Sulfonamide derivatives are well-documented for their pharmacological and agrochemical applications, including antimicrobial, antitumor, and enzyme inhibitory activities.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S3/c1-4-11-28-21-10-9-20(35(25,30)31)13-22(21)34-24(28)26-23(29)18-5-7-19(8-6-18)36(32,33)27-14-16(2)12-17(3)15-27/h4-10,13,16-17H,1,11-12,14-15H2,2-3H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSWYMQFALXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its pharmacological properties. The compound is part of a broader class of sulfonamide derivatives known for their diverse therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 419.5 g/mol. The structural characteristics include:

  • Thiazole Ring : Enhances stability and reactivity.
  • Allyl Group : May contribute to biological activity through interactions with cellular targets.
  • Sulfonamide Moiety : Known for antibacterial and antitumor activities.

Antitumor Activity

Compounds within the benzo[d]thiazole class have shown promise in anticancer research. Thiadiazole derivatives have been reported to possess antiproliferative effects against various cancer cell lines, including colon and squamous cell carcinomas. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, arylsulfonylhydrazones have demonstrated antitumor activity through mechanisms such as caspase activation and cell shrinkage in cancer cells .

Case Studies and Research Findings

  • Antiplatelet Activity : A related study synthesized novel thiadiazole compounds that exhibited potent antiplatelet activity. These compounds were evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). The most effective analog showed an IC50 value of 39 ± 11 µM, indicating significant potential for cardiovascular applications .
  • Cytotoxicity Studies : In vitro studies have demonstrated that benzo[d]thiazole derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide were tested against HCT116 colon cancer cells, showing dose-dependent cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfonamide derivativesBroad-spectrum antibacterial activity
AntitumorBenzo[d]thiazole derivativesInduction of apoptosis in cancer cells
AntiplateletThiadiazole analogsIC50 = 39 ± 11 µM for platelet aggregation

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the benzothiazole sulfonamide class. Key structural analogues include:

Compound Name Structural Differences Key Properties
Sulfamethoxazole Lacks benzothiazole and piperidinyl sulfonyl groups; simpler sulfonamide. Broad-spectrum antimicrobial activity; inhibits folate synthesis .
Dorsomorphin Contains a pyrazolopyrimidine core instead of benzothiazole; no sulfonamide groups. AMPK inhibitor; used in metabolic studies.
Celecoxib Features a pyrazole ring with sulfonamide; no benzothiazole. COX-2 inhibitor; anti-inflammatory.

Key Observations :

  • The allyl and dimethylpiperidinyl groups in the target compound may enhance selectivity for hydrophobic binding pockets compared to simpler sulfonamides like sulfamethoxazole.
  • Benzothiazole derivatives often exhibit superior kinase inhibition profiles compared to pyrazole-based drugs (e.g., celecoxib) due to stronger π-π stacking interactions .
Functional Analogues
  • In the Astrakhan region, 11 chemical compounds (including sulfonamides) were linked to increased childhood morbidity, highlighting the need for structural modifications to reduce ecological toxicity .
  • Agrochemicals : Phosphoric acid derivatives (e.g., 5% concentration in wheat germ studies) share functional sulfonamide-like effects on plant cell division but lack the benzothiazole scaffold .
Pharmacokinetic and Pharmacodynamic Comparisons
Parameter Target Compound Sulfamethoxazole Dorsomorphin
Solubility Low (lipophilic groups) Moderate Low
Metabolic Stability High (steric shielding by piperidinyl group) Low (rapid renal excretion) Moderate
IC50 (Kinase Inhibition) ~50 nM (estimated) N/A 10–100 nM

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step organic reactions, including:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Allylation : Introduction of the allyl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Sulfamoylation : Reaction with sulfamoyl chloride derivatives, optimized using anhydrous solvents (e.g., DCM) and catalytic bases (e.g., triethylamine) .
    • Optimization strategies :
  • Temperature control : Exothermic reactions (e.g., sulfamoylation) are cooled to 0–5°C to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, with final purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and sulfonamide resonance (δ 3.1–3.3 ppm for SO₂NH₂) .
  • 2D NMR (COSY, HSQC) resolves connectivity in the benzo[d]thiazole and piperidinylsulfonyl moieties .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₂₃H₂₅N₃O₅S₃, MW ≈ 559.7 g/mol) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (C=N imine bond) confirm functional groups .

Q. How is preliminary biological activity screened, and what assays are prioritized?

  • Antimicrobial screening :

  • MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to reference drugs (e.g., ciprofloxacin) .
    • Anticancer activity :
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction at 24–72 hours .
    • Enzyme inhibition :
  • Kinase/carbonic anhydrase inhibition via fluorometric assays, with IC₅₀ values correlated to structural analogs .

Advanced Research Questions

Q. What computational methods are used to predict binding mechanisms and guide SAR studies?

  • Molecular docking (AutoDock, Glide) : Simulates interactions with targets (e.g., EGFR kinase), identifying key residues (e.g., Lys721) for hydrogen bonding with sulfonamide groups .
  • QSAR modeling :

  • Descriptors : LogP, polar surface area, and H-bond donors/acceptors correlate with antimicrobial potency .
    • MD simulations : Evaluates stability of ligand-target complexes over 100 ns trajectories, highlighting conformational flexibility of the allyl group .

Q. How are contradictory bioactivity results resolved across different studies?

  • Case example : Discrepancies in anticancer IC₅₀ values may arise from:

  • Cell line variability : Sensitivity differences between HeLa (cervical) vs. A549 (lung) cells .
  • Assay conditions : Serum concentration or incubation time affecting compound stability .
    • Resolution strategies :
  • Dose-response validation : Replicate assays under standardized conditions (e.g., 10% FBS, 48h incubation) .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., sulfonamide hydrolysis) that reduce efficacy .

Q. What strategies improve metabolic stability without compromising activity?

  • Structural modifications :

  • Piperidine substitution : Replacing 3,5-dimethylpiperidinyl with sp³-rich azepane reduces CYP3A4-mediated oxidation .
  • Sulfonamide bioisosteres : Thioureido or phosphonate groups maintain target affinity while enhancing resistance to esterase cleavage .
    • Prodrug design :
  • Acetylated intermediates improve solubility and delay hepatic clearance .

Q. How is stereochemical integrity maintained during synthesis, and what are the implications for activity?

  • Z/E isomerism : The imine (C=N) configuration is controlled by:

  • Solvent polarity : Apolar solvents (e.g., toluene) favor Z-isomer via intramolecular H-bonding .
  • Catalytic additives : Chiral auxiliaries (e.g., L-proline) induce enantioselectivity in thiazole formation .
    • Bioactivity impact : Z-isomers show 5–10× higher antimicrobial activity due to optimal sulfonamide positioning .

Data Contradiction Analysis

Observation Potential Causes Resolution Methods
Varying IC₅₀ in enzyme assaysDifferences in enzyme source (human vs. recombinant) or assay pHStandardize enzyme batches; validate at pH 7.4
Discrepant NMR shiftsSolvent (CDCl₃ vs. DMSO-d₆) or temperatureRe-run spectra in deuterated DMSO at 25°C
Inconsistent MIC valuesBacterial strain mutations or inoculum sizeUse CLSI guidelines; confirm inoculum density

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.